molecular formula C8H6O6S B100664 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid CAS No. 18361-03-0

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid

Cat. No. B100664
Key on ui cas rn: 18361-03-0
M. Wt: 230.2 g/mol
InChI Key: NWIYUAISDYJVMZ-UHFFFAOYSA-N
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Patent
US07202369B2

Procedure details

3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid (460 g) and a copper powder (46 g) were added to DMSO (1200 g) at room temperature. The reaction mixture was stirred under an oxygen atmosphere for 30 minutes at room temperature and then heated at 120° C. for 6 hours. The reaction mixture was then poured into ice water (1200 mL), and the crude product was extracted with ethyl acetate. After drying over anhydrous sodium sulfate, the solvent was removed by evaporation. The residue was vacuum-distilled at 30 mmHg to give 283 g of 3,4-ethylenedioxythiophene at high purity (99.7% or higher). The purity was confirmed by gas chromatographic analysis (compared to decane as an internal standard). The chemical structure was confirmed by mass analysis and 1H-NMR.
Quantity
460 g
Type
reactant
Reaction Step One
Name
copper
Quantity
46 g
Type
catalyst
Reaction Step One
Name
Quantity
1200 g
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:9][O:8][C:7]2[C:3](=[C:4](C(O)=O)[S:5][C:6]=2C(O)=O)[O:2]1>[Cu].CS(C)=O>[CH2:1]1[CH2:9][O:8][C:7]2[C:3](=[CH:4][S:5][CH:6]=2)[O:2]1

Inputs

Step One
Name
Quantity
460 g
Type
reactant
Smiles
C1OC2=C(SC(=C2OC1)C(=O)O)C(=O)O
Name
copper
Quantity
46 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
1200 g
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
1200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under an oxygen atmosphere for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 120° C. for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
the crude product was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
DISTILLATION
Type
DISTILLATION
Details
The residue was vacuum-distilled at 30 mmHg

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1OC2=CSC=C2OC1
Measurements
Type Value Analysis
AMOUNT: MASS 283 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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